N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of specific enzymes. This compound features a unique structural arrangement that includes a dihydropyridine ring, a morpholine moiety, and a cyclopentanecarboxamide group, which contribute to its biological activity.
This compound has been referenced in various patents and scientific literature, indicating its relevance in drug discovery and development. Notably, it has been highlighted as an inhibitor of the enzyme EZH2 (enhancer of zeste homologue 2), which plays a significant role in epigenetic regulation and is implicated in several types of cancer .
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide is classified as a small molecule inhibitor. Its structural components suggest that it may interact with biological targets through multiple mechanisms, including hydrogen bonding and hydrophobic interactions.
The synthesis of N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Specific reaction conditions such as temperature, solvent choice, and catalysts play critical roles in optimizing yield and purity. For instance, using polar aprotic solvents may enhance nucleophilicity during substitution reactions.
The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's molecular weight is approximately 288.35 g/mol.
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide is involved in various chemical reactions typical for amides and heterocycles:
These reactions are often influenced by factors such as pH, temperature, and the presence of catalysts or solvents that stabilize intermediates.
As an EZH2 inhibitor, N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide likely exerts its effects by binding to the active site of the EZH2 enzyme. This binding prevents the methylation of histone proteins, thereby altering gene expression patterns associated with cancer progression.
Experimental studies have shown that compounds targeting EZH2 can lead to reduced cell proliferation in cancer cell lines, supporting their potential therapeutic applications .
N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)cyclopentanecarboxamide is expected to exhibit moderate solubility in polar solvents due to its functional groups. Its melting point and boiling point would depend on specific structural arrangements and purity levels.
The compound is stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. It is likely to participate in typical organic reactions involving amides and heterocycles.
This compound's primary application lies in pharmaceutical research as a potential anticancer agent through its inhibition of EZH2. Additionally, it may serve as a lead compound for further modifications aimed at enhancing potency or selectivity against specific cancer types.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: